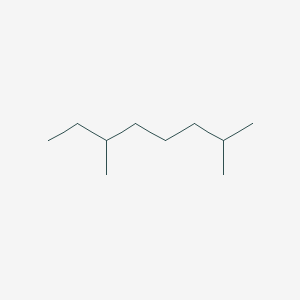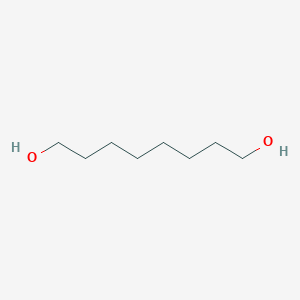
1,8-辛二醇
描述
Single Crystal Morphology and Structural Data
The study of polyesters derived from 1,8-octanediol reveals that the morphology of solution-grown single crystals can vary significantly depending on the dicarboxylic acid used and the crystallization conditions. These polyesters, ranging from pimelate to sebacate, exhibit lozenge-shaped crystals with varying degrees of truncation influenced by solvent and temperature. Notably, the polyesters consistently present a single crystalline structure, with electron and X-ray diffraction confirming a predominantly trans molecular conformation. The unit cell geometry of these polyesters transitions from orthorhombic to monoclinic, with a variable molecular content in the crystal lattice. The lamellae's electron diffraction patterns were instrumental in determining the setting angle of molecular segments, demonstrating a strong correlation between simulated and experimental diffraction patterns .
Synthesis Analysis
Two distinct methods for synthesizing 1,8-octanediol have been reported. The first method involves the use of hexamethylene dicyanide and methanol, catalyzed by concentrated sulfuric acid, to produce 1,8-octanedioic acid dimethyl ester. This intermediate is then reduced using sodium borohydride in a solvent system of methanol and tetrahydrofuran, yielding 1,8-octanediol with a high efficiency of 97.2% under optimal conditions . The second method starts with 1,6-hexanediol and employs a series of reactions including bromination, substitution, and hydrolysis to ultimately synthesize 1,8-octanediol with a total yield of 70.5% .
Molecular Structure Analysis
The molecular structure of 1,8-octanediol derivatives has been extensively studied. For instance, a series of 4,8-disubstituted 1,5-dichloro-2,6-dioxotricyclo[5.1.0.03,5]octanes were analyzed using X-ray single crystal diffraction. The conformation of these molecules was found to be independent of the method of preparation and the nature of the substituents. The substituents primarily influenced the packing of molecules in the crystals and the types of intermolecular interactions and supramolecular structures .
Chemical Reactions Analysis
The reactivity of 1,8-octanediol has been explored through the study of localized electrons within its crystals using ESR spectroscopy and pulse radiolysis. The decay of these localized electrons follows first-order kinetics with an activation energy of 16.3 kJ/mol. The ESR spectrum at 67 K helped in assigning the optical spectrum, which peaks at 625 nm .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-octanediol and its derivatives are closely related to their molecular and crystal structures. The single crystal morphology and the trans conformation of the polyesters derived from 1,8-octanediol contribute to their distinct physical properties, such as the observed curvature of growth faces and bilayered morphology . The chemical reactivity, as evidenced by the localized electrons and their decay kinetics, provides insight into the chemical properties of 1,8-octanediol crystals .
科学研究应用
合成方法
1,8-辛二醇可以通过各种方法合成。其中一种方法涉及使用己亚甲基二氰和甲醇,由浓硫酸催化,然后还原以产生收率高达97.2%的1,8-辛二醇(Zheng Zhi-bing, 2011)。另一种方法使用1,6-己二醇、氢溴酸和吡啶,涉及溴化、置换和水解步骤,以实现总产率高达70.5%(Chen Wen-bin, 2011)。
可生物降解弹性体
1,8-辛二醇用于合成聚(1,2-丙二醇-共-1,8-辛二醇-共-柠檬酸酯)弹性体。这些弹性体因其亲水性、抗拉强度和热降解性能而被用于组织工程应用(Jia Li et al., 2014)。含利多卡因的聚(辛二醇-共-柠檬酸酯)弹性体显示出作为高容量药物释放材料的潜力(M. Serrano et al., 2012)。
医学和生物应用
1,8-辛二醇在预防头虱感染方面有应用。一项研究表明,定期使用含有1,8-辛二醇的喷雾可以显著保护免受感染(I. Burgess et al., 2014)。在骨科再生工程中,评估了1,8-辛二醇的细胞相容性,显示出对细胞类型具有细胞毒性和与人类间充质干细胞相容性(Chuying Ma et al., 2018)。
材料科学应用
1,8-辛二醇用于合成聚酯,如从中得到的聚酯的单晶形态学研究所示,显示出不同的结晶条件和分子折叠性质(S. Gestí等人,2008)。它还参与合成亚洲玉米螟的性信息素,展示了其在农业应用中的实用性(Zhou Shu-yang, 2013)。
其他应用
对3D设计的聚(1,8-辛二醇-共-柠檬酸酯)支架的机械、渗透性和降解性能进行了研究,表明该材料在支架设计中的多功能性(C. Jeong and S. Hollister, 2010)。1,8-辛二醇还在提高有机发光二极管和体异质结太阳能电池性能方面发挥作用,展示了其在电子应用中的重要性(Wan Li et al., 2019; Jae Kwan Lee et al., 2008)(Jae Kwan Lee et al., 2008)。
作用机制
Target of Action
1,8-Octanediol, also known as octamethylene glycol, is primarily used as a monomer in the synthesis of some polymers such as polyesters and polyurethanes . It is also used in cosmetics as an emollient and humectant . Therefore, its primary targets are the molecules it interacts with during these processes.
Mode of Action
1,8-Octanediol can undergo polycondensation with citric acid to form biodegradable poly (1,8-octanediol citrate) (POC) crosslinked bioelastomer . It can also undergo Fischer esterification with dicarboxylic acids to form diol-based macromers . These reactions allow 1,8-Octanediol to interact with its targets and bring about changes in their structure and function.
Biochemical Pathways
A pathway through a number of ω-hydroxy acids linked by β-oxidation leads to 4-hydroxybutyrate and succinate . This suggests that 1,8-Octanediol is involved in the fatty acid metabolism pathway.
Result of Action
The molecular and cellular effects of 1,8-Octanediol’s action depend on its specific use. In the synthesis of polymers, it contributes to the formation of the polymer structure. In cosmetics, it acts as an emollient and humectant, helping to soften and moisturize the skin .
Action Environment
The action, efficacy, and stability of 1,8-Octanediol can be influenced by various environmental factors. For instance, in the context of its use in cosmetics, factors such as pH, temperature, and the presence of other ingredients can affect its performance. In terms of safety, it is known to cause skin and eye irritation, and may cause respiratory irritation .
安全和危害
1,8-Octanediol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
未来方向
There is ongoing research into the use of 1,8-Octanediol in the production of biodegradable and biocompatible materials. For example, it has been used in the synthesis of poly (1,8-octanediol-co-citrate) (POC) and characterize the influence of HA compositions against mechanical properties and compatibility of POC-HA . Another research has shown that 1,8-Octanediol can undergo polycondensation with citric acid to form a biodegradable poly (1,8-octanediol citrate) (POC) crosslinked bioelastomer which can be blended with various additives .
属性
IUPAC Name |
octane-1,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIJHBUUFURJLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31762-64-8 | |
| Record name | Poly(oxy-1,8-octanediyl), α-hydro-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31762-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2022416 | |
| Record name | 1,8-Octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
629-41-4 | |
| Record name | 1,8-Octanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Octanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane-1,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/806K32R50Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,8-octanediol?
A1: 1,8-Octanediol has a molecular formula of C8H18O2 and a molecular weight of 146.23 g/mol.
Q2: Can you describe a new, industrializable method for synthesizing 1,8-octanediol?
A2: One efficient method involves a two-step process. First, 1,8-octanedioic acid dimethyl ester is synthesized using hexamethylene dicyanide and methanol with concentrated sulfuric acid as a catalyst. This ester is then reduced to 1,8-octanediol using sodium borohydride in a NaBH4-methanol-tetrahydrofuran solvent system. []
Q3: How does the structure of 1,8-octanediol influence its stability in aqueous solutions, particularly in the presence of surfactants like sodium dodecyl sulfate (SDS)?
A3: Research suggests that 1,8-octanediol exhibits instability in water and strong hydrophobic interactions with SDS anions. This is attributed to its long hydrophobic carbon chain, which prefers to interact with other hydrophobic molecules like SDS rather than the polar water molecules. []
Q4: How does the structure of 1,8-octanediol compare to 1-butanol in terms of binding to polyion domains?
A4: While both alcohols show comparable effects on binding isotherms, 1,8-octanediol displays greater instability in both water and polyion domains. This is because one 1,8-octanediol molecule structurally approximates the binding of two 1-butanol molecules, increasing its hydrophobic character. []
Q5: What role does 1,8-octanediol play in the synthesis of poly(glycerol-1,8-octanediol-sebacate) (PGOS) copolymers?
A5: 1,8-Octanediol acts as a comonomer with glycerol and sebacic acid in PGOS synthesis. The incorporation of 1,8-octanediol allows fine-tuning of the copolymer's properties, such as increasing melting temperature, enhancing mechanical strength, and slowing down degradation rates compared to pure poly(glycerol sebacate) (PGS). [, ]
Q6: How does the ratio of glycerol to 1,8-octanediol influence the properties of PGOS copolymers?
A6: Increasing the 1,8-octanediol content in PGOS generally leads to higher melting temperatures (Tm) and enthalpies of fusion (ΔHf), indicating enhanced thermal stability. For example, Tm values can range from 5.3 to 21.1 °C and ΔHf from 8.0 to 23.1 J/g depending on the glycerol-to-octanediol ratio. []
Q7: Can 1,8-octanediol be used to create biodegradable elastomers for tissue engineering? If so, what are the advantages?
A7: Yes, 1,8-octanediol can be copolymerized with citric acid to synthesize poly(1,8-octanediol-co-citrate) (POC), a biodegradable elastomer suitable for tissue engineering. POC exhibits biocompatibility, biodegradability, and tunable mechanical properties. It can be further modified to release bioactive molecules, making it promising for applications like cartilage regeneration and vascular graft coatings. [, , , , ]
Q8: How do the properties of POC change with the incorporation of silica?
A8: Incorporating silica into POC through grafting leads to silica grafted poly(1,8-octanediol-co-citrate) (SPOC) hybrid elastomers. The silica phase enhances POC's thermal stability, mechanical properties, hydrophilicity, biodegradation, and biocompatibility. This makes SPOC promising for both soft and hard tissue regeneration. []
Q9: Can you elaborate on the use of deep eutectic solvents in the synthesis of lidocaine-releasing POC elastomers?
A9: Deep eutectic solvents composed of 1,8-octanediol and lidocaine can facilitate the synthesis of lidocaine-loaded POC elastomers at temperatures below 100°C. This approach helps preserve lidocaine's integrity within the polymer matrix, leading to high drug-loading capacity and controlled release properties. []
Q10: Is there evidence that 1,8-octanediol-based polymers can be used for drug delivery?
A10: Research shows that chemically modified POC, such as heparan-binding POC (HBPOCf), can serve as platforms for sustained release of proangiogenic growth factors like VEGF, FGF2, and IGF-1. This highlights the potential of 1,8-octanediol-based polymers for controlled drug delivery applications. []
Q11: Can 1,8-octanediol be utilized in the development of sustainable soft sensors?
A11: Yes, 1,8-octanediol, when copolymerized with citric acid and polyethylene glycol (PEG), can create biodegradable and flexible polyester elastomers. These elastomers can be combined with silver nanowires (AgNWs) to produce conductive materials suitable for soft sensors. These sensors demonstrate high sensitivity to mechanical stimuli, making them promising for applications like monitoring human motion and physiological activities. []
Q12: Has 1,8-octanediol been used in the synthesis of compounds with biological activity?
A12: Yes, 1,8-octanediol has been used as a starting material in the synthesis of strongylodiol-G, a naturally occurring acetylenic alcohol found in marine sponges. [] This highlights the potential of 1,8-octanediol as a building block for creating molecules with potential biological activity.
Q13: What is the role of 1,8-octanediol in the synthesis of royal jelly acid?
A13: 1,8-Octanediol is a key starting material in a novel synthesis route for royal jelly acid. The process involves monoacylation of 1,8-octanediol, followed by oxidation, Wittig-Horner reaction, and hydrolysis to yield the desired product. This method is advantageous due to its high selectivity, yield, and simplicity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)
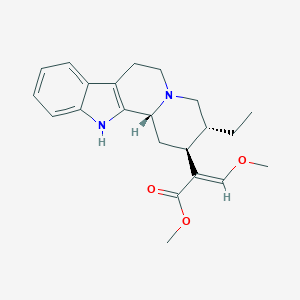

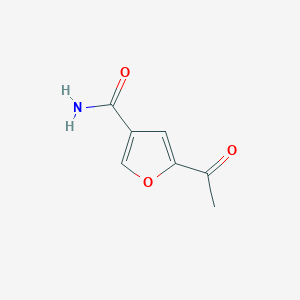

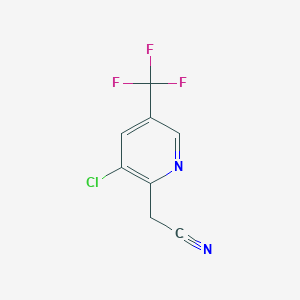
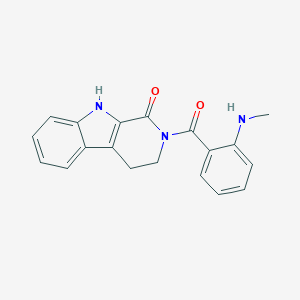
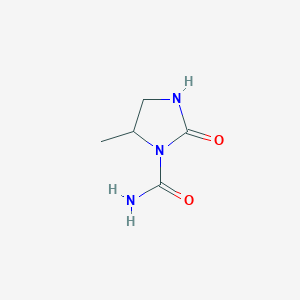
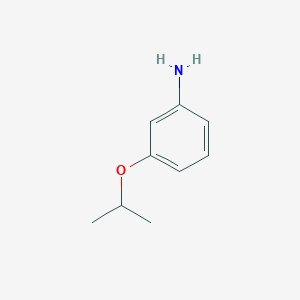
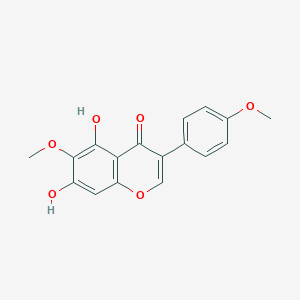
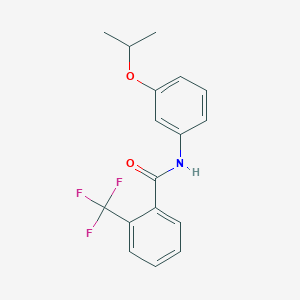
![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)

